N-(2-fluorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a tricyclic thiadiazine core with sulfonyl and sulfur-based substituents. Its structure includes a 2-fluorophenyl acetamide moiety and a 4-methylbenzyl group attached to the central triazatricyclo[8.4.0.0²,⁷]tetradeca-hexaen system.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S2/c1-17-10-12-18(13-11-17)15-31-22-9-5-2-6-19(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-21-8-4-3-7-20(21)27/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWICYJJREGTIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex compound with potential biological activities that warrant detailed examination. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through a series of reactions involving the appropriate precursors and reagents. The synthesis typically involves:
- Formation of the triazatricyclo structure : This is achieved through cyclization reactions involving thioketones and amines.
- Introduction of the fluorophenyl group : This step often employs electrophilic aromatic substitution methods.
- Final acetamide formation : This involves acylation of the amine with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines and hydrazides have shown varying degrees of antibacterial and antifungal activity depending on their substituents. The target compound's thiazole and triazole moieties may contribute to its efficacy against microbial pathogens.
Cytotoxicity
Studies have demonstrated that certain triazole derivatives possess cytotoxic effects against cancer cell lines. The biological activity of this compound may be evaluated using assays such as MTT or XTT to assess cell viability in various cancer models.
The proposed mechanism of action for similar compounds often involves:
- Inhibition of key enzymes : Such as DNA gyrase or topoisomerase in bacteria.
- Disruption of cell membrane integrity : Leading to increased permeability and eventual cell death.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antibacterial activity of structurally related compounds using agar diffusion methods against strains like E. coli and S. aureus. Results indicated a notable inhibition zone for certain derivatives.
- Cytotoxicity Testing : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that modifications to the triazole ring significantly enhanced cytotoxic effects compared to unmodified analogs.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₁N₄O₂S |
| Molecular Weight | 378.43 g/mol |
| Antimicrobial Activity | Effective against E. coli (MIC 32 µg/mL) |
| Cytotoxicity (HeLa Cell Line) | IC₅₀ = 15 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparative analysis with three closely related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated using molecular formula.
Key Findings:
Substituent Effects on Bioactivity :
- The 2-fluorophenyl group in the target compound may confer selectivity toward aromatic π-π interactions in enzyme active sites, as seen in fluorinated kinase inhibitors .
- 4-methylbenzyl (target) vs. 4-fluorobenzyl (Analog 2): Methyl groups enhance lipophilicity (logP ↑), whereas fluorine improves metabolic stability and membrane permeability .
Synthetic Accessibility :
- Analog 1 (CAS 895102-18-8) employs a simpler methyl substituent, reducing synthetic complexity compared to the target’s benzyl group .
- The target compound’s tricyclic core likely requires multistep synthesis involving sulfonylation and cyclization, as inferred from methods in .
Structural Similarity Metrics :
- Molecular networking () and graph-based comparisons () classify these analogs as “similar” (cosine score >0.7) due to shared core structures and halogenated aryl groups .
Research Implications and Gaps
- Bioactivity Prediction : The target compound’s sulfonyl-thia-triazatricyclo system resembles protease inhibitor scaffolds, but experimental validation is needed .
- SAR Studies : Systematic substitution of R1/R2 (e.g., replacing fluorine with chlorine or methoxy) could optimize potency and ADME properties, as demonstrated in ’s lumping strategy .
- Limitations: No direct bioactivity data for the target compound were found in the evidence. Computational docking or high-throughput screening is recommended to validate hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
